

Ceralifimod Administration Protocol for In Vivo Rodent Studies: Application Notes

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Compound of Interest

Compound Name: Ceralifimod

Cat. No.: B1668400

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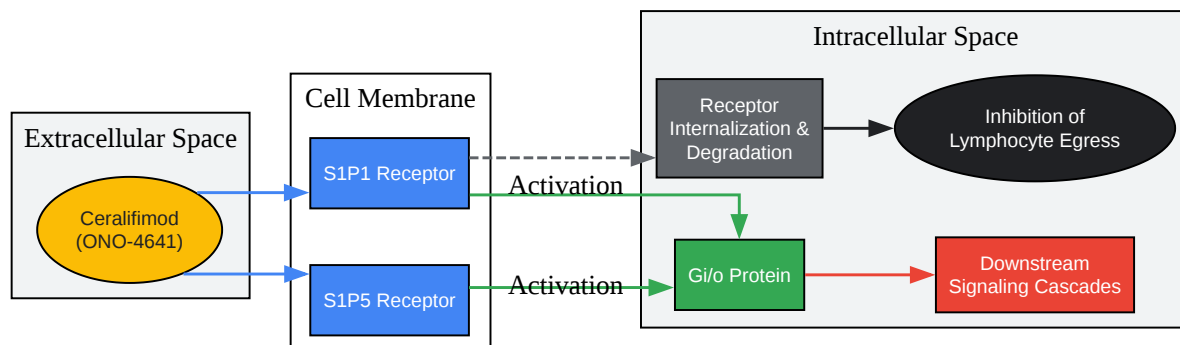
Abstract

This document provides detailed application notes and protocols for the in vivo administration of **Ceralifimod** (ONO-4641) in rodent models. **Ceralifimod** is a potent and selective agonist of sphingosine-1-phosphate receptors 1 and 5 (S1P1 and S1P5), playing a crucial role in lymphocyte trafficking and immune modulation.[1][2] These protocols are designed to guide researchers in conducting reproducible in vivo studies to evaluate the efficacy and mechanism of action of **Ceralifimod** in preclinical models of autoimmune diseases, particularly experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.

Mechanism of Action and Signaling Pathway

Ceralifimod is an immunomodulatory compound that acts as a functional antagonist of the S1P1 receptor.[3] By binding to S1P1 on lymphocytes, it induces receptor internalization and degradation, thereby preventing lymphocytes from egressing out of lymph nodes.[3] This sequestration of lymphocytes in secondary lymphoid organs reduces the infiltration of autoreactive lymphocytes into the central nervous system (CNS), mitigating inflammation and subsequent tissue damage.[2] **Ceralifimod** also demonstrates agonistic activity at the S1P5 receptor, which is expressed in the CNS, although the full implications of this interaction are still under investigation.

S1P1 and S1P5 Signaling Pathway



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Caption: **Ceralifimod** activates S1P1 and S1P5 receptors, leading to downstream signaling and receptor internalization, ultimately inhibiting lymphocyte egress.

Quantitative Data Summary

The following tables summarize the in vivo effects of **Ceralifimod** in rodent models of EAE.

Table 1: Effect of **Ceralifimod** on Peripheral Blood Lymphocyte Counts in NOD Mice

Treatment Group	Dose (mg/kg)	Mean Reduction in Lymphocytes (%)	Time Point
Vehicle (0.5% MC)	-	0	24 hours
Ceralifimod	0.01	~20	24 hours
Ceralifimod	0.03	~60	24 hours
Ceralifimod	0.1	~80	24 hours

Table 2: Efficacy of **Ceralifimod** in a Rat EAE Model

Treatment Group	Dose (mg/kg)	Maximum Clinical Score (Mean ± SEM)
Vehicle (0.5% MC)	-	3.5 ± 0.3
Ceralifimod	0.03	1.8 ± 0.5
Ceralifimod	0.1	0.3 ± 0.2

*p < 0.01 vs. Vehicle

Table 3: Pharmacokinetic Parameters of **Ceralifimod** in Rodents

Specific pharmacokinetic data for **Ceralifimod** (ONO-4641) in rodents, such as half-life, Cmax, Tmax, and oral bioavailability, are not readily available in the public domain. For comparative reference, the pharmacokinetic parameters of another S1P modulator, Fingolimod, in rodents are provided below. Note: These values are for reference only and may not be representative of **Ceralifimod**'s pharmacokinetics.

Compound	Species	Dose (mg/kg)	Route	Tmax (h)	Cmax (ng/mL)	Half-life (h)	Oral Bioavailability (%)
Fingolimod	Rat	1.0	Oral	4.0	23.9	10.0	66
Fingolimod	Mouse	1.0	Oral	2.0	114	7.0	48

Experimental Protocols

Ceralifimod Formulation and Administration

Materials:

- **Ceralifimod** (ONO-4641) powder
- Methylcellulose (MC), 0.5% (w/v) in sterile water

- Sterile water
- Vortex mixer
- Sonicator
- Oral gavage needles (size appropriate for rats or mice)
- Syringes

Protocol:

- Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This solution serves as the vehicle for **Ceralifimod** suspension.
- **Ceralifimod** Suspension:
 - Calculate the required amount of **Ceralifimod** based on the desired dose (e.g., 0.01, 0.03, or 0.1 mg/kg) and the number and weight of the animals.
 - Weigh the **Ceralifimod** powder and suspend it in the 0.5% methylcellulose vehicle to the final desired concentration.
 - Vortex the suspension vigorously for 1-2 minutes to ensure homogeneity.
 - If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
- Oral Administration:
 - Administer the **Ceralifimod** suspension to the animals via oral gavage. The typical administration volume is 5-10 mL/kg for rats and 10 mL/kg for mice.
 - Ensure the suspension is well-mixed immediately before each administration.
 - For chronic studies, **Ceralifimod** is typically administered once daily.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

Materials:

- Female Lewis rats (8-10 weeks old)
- Guinea pig spinal cord homogenate (GPSCH) or myelin basic protein (MBP)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Syringes and needles

Protocol:

- Antigen Emulsion Preparation: Prepare an emulsion of GPSCH or MBP in CFA.
- Immunization:
 - On day 0, immunize each rat with a subcutaneous injection of the antigen emulsion into one hind footpad.
 - The total volume of the injection is typically 0.1 mL.
- Clinical Scoring:
 - Monitor the animals daily for clinical signs of EAE starting from day 7 post-immunization.
 - Score the clinical signs based on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).

Materials:

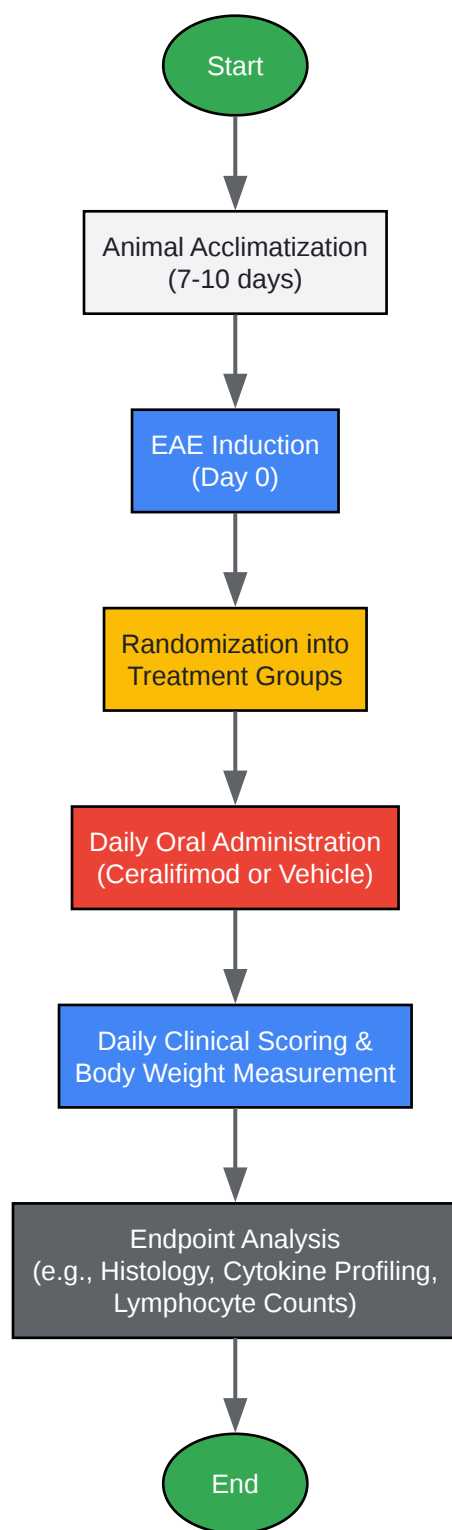
- Female NOD mice (8-10 weeks old)
- Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Phosphate-buffered saline (PBS)

- Syringes and needles

Protocol:

- Antigen Emulsion Preparation: Prepare an emulsion of MOG 35-55 peptide in CFA.
- Immunization:
 - On day 0, immunize each mouse with a subcutaneous injection of the MOG/CFA emulsion at the base of the tail or in the flank.
 - On days 0 and 2, administer pertussis toxin intraperitoneally.
- Clinical Scoring:
 - Monitor the animals daily for clinical signs of EAE starting from day 7 post-immunization using a standardized scoring system as described for rats.

Ceralifimod Treatment in EAE Models Experimental Workflow



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Caption: Experimental workflow for evaluating **Ceralifimod** in rodent EAE models.

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- To cite this document: BenchChem. [Ceralifimod Administration Protocol for In Vivo Rodent Studies: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668400#ceralifimod-administration-protocol-for-in-vivo-rodent-studies]

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